Ethyl 2-(benzenesulfonyl)-3-oxo-3-phenylpropanoate
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Overview
Description
Ethyl 2-(benzenesulfonyl)-3-oxo-3-phenylpropanoate is an organic compound that belongs to the class of sulfonyl esters. This compound is characterized by the presence of a benzenesulfonyl group attached to a propanoate backbone, which also contains a phenyl group and an ester functional group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(benzenesulfonyl)-3-oxo-3-phenylpropanoate typically involves the reaction of benzenesulfonyl chloride with ethyl 3-oxo-3-phenylpropanoate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzenesulfonyl)-3-oxo-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and sulfonyl chlorides.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(benzenesulfonyl)-3-oxo-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ethyl 2-(benzenesulfonyl)-3-oxo-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular function and gene expression .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler sulfonic acid derivative with similar reactivity.
Ethyl benzenesulfonate: An ester derivative with comparable chemical properties.
Phenylsulfonyl chloride: A sulfonyl chloride derivative used in similar synthetic applications.
Uniqueness
Ethyl 2-(benzenesulfonyl)-3-oxo-3-phenylpropanoate is unique due to its combination of functional groups, which allows for diverse reactivity and applications. Its ester and sulfonyl groups provide multiple sites for chemical modification, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
6297-65-0 |
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Molecular Formula |
C17H16O5S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
ethyl 2-(benzenesulfonyl)-3-oxo-3-phenylpropanoate |
InChI |
InChI=1S/C17H16O5S/c1-2-22-17(19)16(15(18)13-9-5-3-6-10-13)23(20,21)14-11-7-4-8-12-14/h3-12,16H,2H2,1H3 |
InChI Key |
IONFTTKWFMMQLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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